molecular formula C17H32O4 B1587174 Heptadecanedioic acid CAS No. 2424-90-0

Heptadecanedioic acid

Cat. No.: B1587174
CAS No.: 2424-90-0
M. Wt: 300.4 g/mol
InChI Key: QCNWZROVPSVEJA-UHFFFAOYSA-N
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Description

Heptadecanedioic acid is a long-chain dicarboxylic acid with the molecular formula C₁₇H₃₂O₄. It is also known as 1,15-pentadecanedicarboxylic acid. This compound is characterized by its two carboxyl functional groups located at the terminal ends of a seventeen-carbon aliphatic chain. This compound is a white crystalline solid at room temperature and is sparingly soluble in water.

Scientific Research Applications

Heptadecanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and copolymers. Its long aliphatic chain imparts hydrophobic properties to the resulting materials.

    Biology: this compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: It is investigated for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: this compound is used in the production of lubricants, plasticizers, and surfactants. Its biodegradability makes it an attractive alternative to petroleum-based chemicals.

Safety and Hazards

Heptadecanedioic acid may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanedioic acid can be synthesized through various methods. One common approach involves the oxidative cleavage of long-chain alkenes or fatty acids. For instance, the ozonolysis of heptadecene followed by oxidative workup can yield this compound. Another method involves the catalytic hydrogenation of heptadecynoic acid.

Industrial Production Methods: In industrial settings, this compound is often produced via the fermentation of renewable feedstocks. Microbial fermentation processes using genetically engineered strains of bacteria or yeast can convert fatty acids or triglycerides into this compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Heptadecanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives with additional functional groups.

    Reduction: Reduction of this compound can yield heptadecanediol.

    Esterification: Reaction with alcohols in the presence of acid catalysts forms esters of this compound.

    Amidation: Reaction with amines forms amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or ozone in the presence of a suitable solvent.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

    Amidation: Amines with dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products:

    Oxidation: this compound derivatives with hydroxyl or keto groups.

    Reduction: Heptadecanediol.

    Esterification: this compound esters.

    Amidation: this compound amides.

Mechanism of Action

The mechanism of action of heptadecanedioic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors involved in fatty acid metabolism. Its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. In industrial applications, its hydrophobic nature and functional groups enable it to modify the properties of materials, such as increasing the flexibility of polymers or enhancing the lubricity of oils.

Comparison with Similar Compounds

Heptadecanedioic acid can be compared to other long-chain dicarboxylic acids, such as:

    Hexadecanedioic acid (C₁₆H₃₀O₄): Similar in structure but with one less carbon atom.

    Octadecanedioic acid (C₁₈H₃₄O₄): Similar in structure but with one more carbon atom.

    Sebacic acid (C₁₀H₁₈O₄): A shorter dicarboxylic acid with ten carbon atoms.

Uniqueness: this compound’s unique length of seventeen carbon atoms provides a balance between hydrophobicity and functional group reactivity, making it suitable for specific applications where other dicarboxylic acids may not perform as well. Its intermediate chain length allows it to impart desirable properties to polymers and other materials without significantly compromising solubility or processability.

Properties

IUPAC Name

heptadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNWZROVPSVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074340
Record name Heptadecanedioic acid
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2424-90-0
Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Record name Heptadecanedioic Acid
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Synthesis routes and methods

Procedure details

2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester (4.63, 12.4 mmol g) was dissolved in 20% aqueous KOH (15 ml) by heating. The resulting solution was refluxed for 2.5 h. The cold reaction mixture was carefully concentrated. The residue was suspended in water (30 ml) on an ice bath and acidified with 10% aqueous HCI. The resulting slurry was refluxed for 2 h. After cooling the precipitate was isolated by filtration and dried over night in vacuo. The compound was decarboxylated by heating under stirring at 140° C. for 2 h. (the reaction should be followed, heating to 180° might be necessary). The crude product (4.0 g, 100%) was used without further purification. HPLC-MS: 323 (M+Na), R14.61. 1H-NMR (DMSO-d6): δ 1.22 (br s, 22H) 1.47 (m, 4H), 2.18 (t, 4H).
Name
2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the different packing densities observed in urea inclusion complexes formed with esters possessing varying alcohol chain lengths?

A2: Studies have shown that esters derived from odd-numbered alcohols, like methanol, occupy more space within the urea channel compared to their isomeric counterparts derived from even-numbered alcohols, such as ethanol. [] Interestingly, despite the denser packing in inclusion complexes with esters like ethyl hexanoate, they exhibit lower energy content compared to less densely packed crystals formed with esters like methyl heptanoate. [] This observation highlights that packing density alone does not dictate the overall stability or energy landscape of these inclusion complexes.

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